2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one
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Overview
Description
“2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one” is a chemical compound with the CAS Number: 2460757-71-3 . It has a molecular weight of 153.14 . The IUPAC name for this compound is 2-methyl-2,4-dihydropyrazolo[3,4-b][1,4]oxazin-5(6H)-one .
Synthesis Analysis
A paper titled “A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles” discusses the synthesis of similar compounds . The paper introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H7N3O2/c1-9-2-4-6(8-9)11-3-5(10)7-4/h2H,3H2,1H3,(H,7,10) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 153.14 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Pharmacological Activities
- Synthesis and Utilization in Pharmacology : The compound has been utilized as a starting material for novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, which are expected to have considerable chemical and pharmacological activities. These new compounds exhibit antioxidant and anticancer activities (Mahmoud, El-Bordany, & Elsayed, 2017).
Reactivity Studies
- Investigation of Reactivity : Studies have investigated the reactivity of similar compounds, contributing to understanding the chemical properties and potential applications of 2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one in synthesizing biologically active compounds (Mironovich & Shcherbinin, 2014).
Antibacterial and Antifungal Activity
- Antimicrobial Applications : Synthesized derivatives of this compound have shown potential antibacterial and antifungal activity, indicating its usefulness in the development of new antimicrobial agents (Hassan, 2013).
Biological Evaluation
- Biological Evaluation for Medical Applications : Some derivatives have shown to promote the viability and inhibit the apoptosis of vascular endothelial cells at low concentration, indicating potential medical applications (Zheng et al., 2012).
Structural and Photophysical Studies
- Structural Analysis : Detailed structural studies of similar compounds have been conducted, which are crucial for understanding the properties and potential applications of this compound (Ivanov, Traven, & Minyaev, 2020).
Antiviral Activity
- Anti-Influenza Virus Activity : Some synthesized compounds related to this chemical have shown significant antiviral activities against bird flu influenza (H5N1), suggesting its potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
Application in Herbicides
- Herbicidal Activity : Derivatives of this compound have been synthesized as candidate herbicides, demonstrating both excellent herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro (Li et al., 2008).
Safety and Hazards
Future Directions
The future directions for “2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one” could involve further exploration of its potential uses and applications, particularly in the field of medicinal chemistry. For instance, related compounds have been evaluated for their potential as TRK inhibitors , which could suggest potential avenues for future research.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been studied for their promising activity against mycobacterium tuberculosis .
Mode of Action
It’s known that the nitrogen atom present in the heterocyclic ring of similar compounds can act as a directing group to afford regioselective halogenated products .
Biochemical Pathways
Result of Action
Related compounds have shown promising antituberculotic activity .
Action Environment
It’s known that the reaction of similar compounds can be run under different conditions, such as thermal conditions promoted by acid, or under microwave conditions .
Properties
IUPAC Name |
2-methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-9-2-4-6(8-9)11-3-5(10)7-4/h2H,3H2,1H3,(H,7,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCKQODDCGLUDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)OCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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